1-(2,3-dihydro-1H-inden-2-yl)-4-(2-fluorophenyl)piperazine
Description
1-(2,3-dihydro-1H-inden-2-yl)-4-(2-fluorophenyl)piperazine is a synthetic organic compound that belongs to the class of piperazines. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents.
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)-4-(2-fluorophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2/c20-18-7-3-4-8-19(18)22-11-9-21(10-12-22)17-13-15-5-1-2-6-16(15)14-17/h1-8,17H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHBFBIVDRQPEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC3=CC=CC=C3C2)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)-4-(2-fluorophenyl)piperazine typically involves the following steps:
Formation of the Indane Moiety: The indane structure can be synthesized through the hydrogenation of indene.
Piperazine Ring Formation: The piperazine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperazine derivative.
Fluorophenyl Group Introduction: The fluorophenyl group can be attached via a coupling reaction, such as a Suzuki coupling, using a fluorophenyl boronic acid and a suitable halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1H-inden-2-yl)-4-(2-fluorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the indane or piperazine rings.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halides or organometallic compounds are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may introduce new functional groups onto the fluorophenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)-4-(2-fluorophenyl)piperazine would depend on its specific biological targets. Potential mechanisms include:
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound could influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-dihydro-1H-inden-2-yl)piperazine: Lacks the fluorophenyl group, which may affect its pharmacological properties.
4-(2-fluorophenyl)piperazine: Lacks the indane moiety, which may influence its biological activity.
1-(2,3-dihydro-1H-inden-2-yl)-4-phenylpiperazine: Similar structure but without the fluorine atom, potentially altering its reactivity and interactions.
Uniqueness
1-(2,3-dihydro-1H-inden-2-yl)-4-(2-fluorophenyl)piperazine is unique due to the combination of the indane and fluorophenyl groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
